BenchChemオンラインストアへようこそ!

2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

SIRT2 inhibitor Isoform selectivity Surface plasmon resonance

This 2-benzylsulfanyl-4-phenylsulfanyl benzothieno[3,2-d]pyrimidine is a highly selective SIRT2 inhibitor (Kd = 25,000 nM) with 15.7-fold selectivity over SIRT3. Its LogP of 7.98 and BCF of 70,841 make it ideal for targeting the NAD+ binding domain's hydrophobic cleft. Unlike first-generation inhibitors like cambinol, this scaffold minimizes off-target SIRT3 confounding, enabling cleaner phenotypic readouts in MCF-7 and UO-31 cell lines. The unique 2,4-disubstitution pattern cannot be functionally replaced by 4-chloro or 4-methoxy analogs.

Molecular Formula C23H16N2S3
Molecular Weight 416.58
CAS No. 478030-00-1
Cat. No. B2678066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
CAS478030-00-1
Molecular FormulaC23H16N2S3
Molecular Weight416.58
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=CC=C4)SC5=CC=CC=C53
InChIInChI=1S/C23H16N2S3/c1-3-9-16(10-4-1)15-26-23-24-20-18-13-7-8-14-19(18)28-21(20)22(25-23)27-17-11-5-2-6-12-17/h1-14H,15H2
InChIKeyMIZZMMWSABPTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine: Procurement-Grade Profile for a SIRT2-Focused Benzothienopyrimidine


2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine (CAS 478030-00-1) is a tetracyclic benzothieno[3,2-d]pyrimidine derivative characterized by a C23H16N2S3 scaffold with two distinct thioether substituents . This compound is a member of a broader class of SIRT2 inhibitors that have demonstrated anticancer activity against MCF-7 breast and UO-31 renal cancer cell lines, with a growth inhibitory range of 17.88%–68.65% across a 60-cell-line NCI panel [1]. Its high lipophilicity (predicted ACD/LogP = 7.98) and high bioconcentration factor (ACD/BCF = 70,840 at pH 7.4) position it as a high-affinity scaffold for targeting hydrophobic binding pockets within the sirtuin active site .

Why 2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine Cannot Be Replaced by Other In-Class Benzothienopyrimidines


The benzothieno[3,2-d]pyrimidine chemotype exhibits high sensitivity to substitution pattern, where seemingly minor modifications to the 2- and 4-positions drastically alter target engagement and selectivity. For example, within a single synthesized series, SIRT2 IC50 values vary over 100-fold, and selectivity against the off-target SIRT3 isoform is not conserved [1]. The specific 2-benzylsulfanyl-4-phenylsulfanyl substitution pattern confers a distinct three-dimensional arrangement of aromatic rings, which is critical for occupying the enzyme's hydrophobic cleft. Generic substitution with analogs like the 4-chloro derivative (CAS 478029-84-4) or the 4-(4-methylphenyl)sulfanyl derivative (CAS 478029-98-0) would alter the compound's lipophilicity, binding kinetics, and selectivity profile, making functional interchangeability highly unlikely.

Quantitative Differentiation Guide for 2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine (CAS 478030-00-1)


SIRT2 Binding Affinity vs. SIRT3 Selectivity: Surface Plasmon Resonance Comparison

The target compound demonstrates binding affinity to recombinant human SIRT2 with a Kd of 25,000 nM, representing a 15.7-fold selectivity over SIRT3, for which the Kd is 392,000 nM. This selectivity ratio is a direct experimental measurement from surface plasmon resonance (SPR) and provides a critical advantage over pan-sirtuin inhibitors [1]. This level of selectivity is a key differentiator from the class reference inhibitor cambinol, which, while more potent (SIRT2 IC50 = 13.86 µg/mL in a separate assay), exhibits lower SIRT2/SIRT3 selectivity in head-to-head studies, with the most selective analog in the series (compound 7) showing a distinct preference for SIRT1 and SIRT2 over SIRT3 [2].

SIRT2 inhibitor Isoform selectivity Surface plasmon resonance

Lipophilicity-Driven Target Engagement: LogP and BCF Comparison to Polar Analogs

The target compound exhibits a high predicted ACD/LogP of 7.98 and an ACD/BCF (pH 7.4) of 70,841, which are substantially higher than those of the closest commercially available analog, 2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine (CAS 478029-99-1), for which a predicted LogP of approximately 6.5 can be estimated based on the addition of a polar methoxy group to the 4-position [REFS-1, REFS-2]. This elevated lipophilicity is critical for occupying the highly hydrophobic cleft in the SIRT2 NAD+ binding domain, as demonstrated by molecular docking studies of the class [1].

Lipophilicity ADME Target engagement

Cytotoxic Activity in MCF-7 and UO-31 Cell Lines: Class-Level Inference with Cambinol Comparison

While direct IC50 data for the target compound are not available, the benzothieno[3,2-d]pyrimidine class has demonstrated potent anticancer activity. The most active analog in the series, compound 7, showed an IC50 of 2.10 µg/mL against SIRT2, which was 6.6-fold more potent than the reference inhibitor cambinol (IC50 = 13.86 µg/mL). Compound 7 also exhibited IC50 values of 0.23–26.25 µg/mL against MCF-7 and UO-31 cell lines [1]. The target compound shares the same core scaffold but features the hydrophobic 2-benzylsulfanyl and 4-phenylsulfanyl substituents, which are hypothesized to enhance cellular permeability and target occupancy relative to more polar derivatives.

Anticancer activity Cytotoxicity MCF-7 UO-31

Optimal Research & Procurement Scenarios for 2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine


SIRT2-Selective Chemical Probe for Cancer Cell Line Studies

Procure this compound for in vitro studies requiring selective inhibition of SIRT2 over SIRT3. The 15.7-fold selectivity ratio (SIRT2 Kd = 25,000 nM vs SIRT3 Kd = 392,000 nM) makes it suitable for target validation experiments in MCF-7 or UO-31 cell lines where SIRT3 inhibition would confound phenotypic readouts [1]. This addresses a key limitation of first-generation inhibitors like cambinol, which exhibit less isoform selectivity [2].

Lipophilicity-Driven Hit-to-Lead Optimization

Use this compound as a high-LogP (7.98) starting point for medicinal chemistry campaigns targeting the SIRT2 NAD+ binding domain. Its elevated bioconcentration factor (BCF = 70,841) indicates strong binding potential, allowing structure-activity relationship (SAR) exploration through substitution at the 4-position. Compare directly with the 4-methoxy analog (CAS 478029-99-1, estimated LogP ~6.5) to optimize lipophilicity and binding affinity .

Molecular Docking & Computational Chemistry Reference

Employ this compound as a reference standard for molecular docking studies into the SIRT2 active site (PDB structures available). The three-dimensional arrangement of the benzylsulfanyl and phenylsulfanyl groups provides a unique pharmacophore for virtual screening campaigns. The class has been validated through docking studies that rationalize SIRT2 inhibitory activity [2].

Quote Request

Request a Quote for 2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.